3-methyl-1-(3-phenoxybenzyl)piperidine
Description
3-Methyl-1-(3-phenoxybenzyl)piperidine is a piperidine derivative characterized by a piperidine core substituted with a methyl group at the 3-position and a 3-phenoxybenzyl moiety at the 1-position. Piperidine derivatives are widely studied due to their versatility in drug discovery, particularly in central nervous system (CNS) therapeutics, owing to their ability to modulate neurotransmitter receptors like 5-HT4R (serotonin receptor subtype 4) . The compound’s structure enables dual pharmacophoric interactions: the piperidine ring serves as a basic scaffold for receptor binding, while the phenoxybenzyl group may enhance lipophilicity and target specificity .
Properties
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16-7-6-12-20(14-16)15-17-8-5-11-19(13-17)21-18-9-3-2-4-10-18/h2-5,8-11,13,16H,6-7,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWKTHGPQLDLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent modifications. Below is a comparison with key analogs:
Key Observations :
Pharmacological Activity Profiles
Piperidine derivatives exhibit diverse biological activities depending on substituent chemistry:
- 5-HT4R Modulation: Compounds like RS67333 (a 5-HT4R agonist) share structural similarities with the target compound, where alkyl or aromatic spacers between the piperidine and pharmacophore minimally impact receptor affinity . This suggests that the 3-phenoxybenzyl group in 3-methyl-1-(3-phenoxybenzyl)piperidine could retain 5-HT4R activity while introducing antioxidant properties via the aromatic system .
- Antimicrobial and Anticancer Activity : Derivatives with extended hydrophobic chains (e.g., N-phenylpropanamide analogs) show broader activity spectra, likely due to enhanced membrane permeability .
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